tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate
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Overview
Description
tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate: is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-dimethyl-4-oxobutyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate is used as a protecting group for amines. It allows for selective reactions on other functional groups without affecting the protected amine.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. It helps in the development of compounds with improved bioavailability and stability.
Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates. It aids in the protection of amine groups during multi-step synthesis processes.
Industry: The compound is used in the production of polymers and resins. It provides stability to the final products and enhances their performance characteristics.
Mechanism of Action
The mechanism of action of tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate involves the protection of amine groups by forming a stable carbamate linkage. This protects the amine from unwanted reactions during synthetic processes. The carbamate group can be removed under acidic conditions, regenerating the free amine.
Comparison with Similar Compounds
- tert-Butyl N-(2-oxoethyl)carbamate
- tert-Butyl N-(2,2-dimethyl-4-oxocyclohexyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
Comparison: tert-Butyl N-(2,2-dimethyl-4-oxobutyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. Compared to similar compounds, it offers better protection for amines and is more versatile in various synthetic applications.
Properties
IUPAC Name |
tert-butyl N-(2,2-dimethyl-4-oxobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-8-11(4,5)6-7-13/h7H,6,8H2,1-5H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQRHEUVVYCJIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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